molecular formula C4H9O8P B1262542 4-phospho-L-erythronic acid

4-phospho-L-erythronic acid

Cat. No. B1262542
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phospho-L-erythronic acid is a 4-phosphoerythronic acid. It derives from a L-erythronic acid. It is an enantiomer of a 4-phospho-D-erythronic acid.

Scientific Research Applications

Inhibition of Ribose-5-Phosphate Isomerase

4-phospho-L-erythronic acid derivatives have been synthesized and evaluated as competitive inhibitors of the isomerization reaction catalyzed by ribose-5-phosphate isomerase in spinach. These derivatives, such as 4-phospho-L-erythronohydroxamic acid, are potent high-energy intermediate analogue inhibitors of this reaction, demonstrating significant biochemical activity (Burgos & Salmon, 2004).

Synthesis from Inexpensive Precursors

A simple and efficient synthesis route for 4-phospho-D-erythronate has been reported, starting from the cost-effective precursor D-erythronolactone. This synthesis process has important implications for the production and accessibility of 4-phospho-D-erythronate in research and industrial applications (Novikov, Copley, & Eaton, 2011).

Phytate Hydrolysis in Agriculture

Studies on the phytase activity of Aspergillus niger L-4 strain have highlighted its capability in hydrolyzing phytates. This is significant for agricultural applications, particularly in animal feed, where phytase enzymes can help in the breakdown of phytates, thereby releasing essential nutrients like phosphorus (Musta Ogly & Sharova, 2020).

Biochemical Analysis and Characterization

Advanced analytical methods, like LC/ESI/MS, have been developed for the quantitative analysis of 4-deoxy-L-erythro-5-hexoseulose uronic acid (a related compound). This contributes significantly to the biochemical analysis and enzymatic studies related to alginate lyases and other enzymes interacting with similar compounds (Shibata et al., 2017).

properties

Product Name

4-phospho-L-erythronic acid

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m0/s1

InChI Key

ZCZXOHUILRHRQJ-HRFVKAFMSA-N

Isomeric SMILES

C([C@@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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